REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[C:6]([F:11])[CH:5]=1)(=[O:3])[CH3:2].FC(F)(F)OC1C=CC(C(=O)C[Br:21])=CC=1>>[Cl:10][C:7]1[CH:8]=[CH:9][C:4]([C:1](=[O:3])[CH2:2][Br:21])=[CH:5][C:6]=1[F:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC(=C(C=C1)Cl)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C(CBr)=O)C=C1)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(CBr)=O)C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |